molecular formula C16H22O11 B1681521 Scandoside CAS No. 18842-99-4

Scandoside

Cat. No.: B1681521
CAS No.: 18842-99-4
M. Wt: 390.34 g/mol
InChI Key: ZVXWFPTVHBWJOU-AWQYILTISA-N
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Description

Scandoside is an iridoid glycoside compound isolated from various plant species, including Hedyotis diffusa and Paederia scandens. It is known for its significant anti-inflammatory properties and has been the subject of various pharmacological studies. The compound has a molecular formula of C_16H_22O_10 and is characterized by its unique structure, which includes a cyclopentanoid monoterpene core.

Mechanism of Action

Scandoside is an iridoid compound isolated from Hedyotis diffusa, a plant known for its anti-inflammatory properties . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy.

Target of Action

This compound primarily targets inducible nitric oxide synthase (iNOS) , cyclooxygenase-2 (COX-2) , and inhibitor of nuclear transcription factor kappa-B alpha (IκB-α) . These proteins play crucial roles in inflammation, making them key targets for anti-inflammatory compounds.

Mode of Action

This compound interacts with its targets by binding to them, which has been confirmed through molecular docking analyses . This binding inhibits the activity of iNOS, COX-2, and IκB-α, leading to a decrease in the production of pro-inflammatory cytokines and mediators .

Biochemical Pathways

The anti-inflammatory effect of this compound is achieved through the suppression of the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . These pathways are involved in the production of pro-inflammatory cytokines and mediators. By suppressing these pathways, this compound effectively reduces inflammation.

Pharmacokinetics

Its anti-inflammatory effects suggest that it has sufficient bioavailability to exert its effects on its target proteins .

Result of Action

This compound significantly decreases the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It also inhibits the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . These results indicate that this compound has a potent anti-inflammatory effect at the molecular and cellular levels.

Action Environment

It’s worth noting that the anti-inflammatory effects of this compound were observed in lps-induced raw 2647 macrophages, suggesting that its efficacy may be influenced by the presence of inflammatory stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions: Scandoside can be synthesized through the extraction from plant sources such as Hedyotis diffusa and Paederia scandens. The extraction process typically involves the use of solvents like methanol or ethanol to obtain the crude extract, followed by purification using techniques such as High-Performance Liquid Chromatography (HPLC). The purified this compound is then isolated and characterized using spectroscopic methods.

Industrial Production Methods: In an industrial setting, this compound is produced by cultivating the source plants under controlled conditions to maximize yield. The harvested plant material is then processed using large-scale extraction and purification techniques. The use of bioreactors and advanced chromatographic methods ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Scandoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new bioactive compounds.

    Substitution: Substitution reactions involving this compound can result in the formation of new glycoside derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique structural and pharmacological properties.

Scientific Research Applications

    Chemistry: Scandoside serves as a valuable starting material for the synthesis of novel iridoid derivatives.

    Biology: It is used in studies investigating the biological pathways involved in inflammation and immune response.

    Medicine: this compound exhibits significant anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for drug development.

    Industry: The compound is utilized in the formulation of herbal supplements and traditional medicines aimed at treating inflammatory conditions.

Comparison with Similar Compounds

  • Asperuloside
  • Deacetyl asperulosidic acid
  • Scandoside 10-O-acetate

This compound’s distinct pharmacological profile and its potential for therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWFPTVHBWJOU-AWQYILTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318493
Record name Scandoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18842-99-4
Record name Scandoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18842-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scandoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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